5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Sourcing underrepresented 3-piperidinyl-2-aminopyrimidine fragments often delays kinase inhibitor SAR campaigns. This dihydrochloride salt (CAS 1361114-34-2) directly addresses that gap with enhanced aqueous solubility for SPR, NMR, and thermal shift assays. - Exploit the 'magic methyl' effect: the 5-methyl group can boost target affinity via hydrophobic packing, enabling matched-pair analysis against des-methyl analogs to identify tunable lipophilic pockets. - Probe unique kinome vectors: the topological shift from common 4-piperidinyl isomers redirects hinge-binding orientation, offering a fresh selectivity profile for lead optimization. - Reliable supply: available as a high-purity (≥95%) building block with documented storage and shipping protocols, ensuring your fragment library expansion or SAR follow-up proceeds without logistical interruption.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
CAS No. 1361114-34-2
Cat. No. B1402596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS1361114-34-2
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H
InChIKeyFXGLVHGMXBYNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Chemical Class & Procurement


5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1361114-34-2) is a heterocyclic dihydrochloride salt featuring a 2-aminopyrimidine core with a 3-piperidinyl substituent at the 4-position and a methyl group at the 5-position . It belongs to a class of piperidinyl-aminopyrimidines frequently explored as kinase inhibitor scaffolds and protein interaction modulators in medicinal chemistry [1]. The dihydrochloride salt form is typically selected to enhance aqueous solubility, a common formulation strategy for in vitro and in vivo assays. Its primary utility lies in early-stage research, where it serves as a synthon or a candidate for structure-activity relationship (SAR) exploration, although publicly available bioactivity data for this precise compound remains scarce .

Scaffold 2-Aminopyrimidine kinase inhibitor scaffold for SAR exploration
Format Dihydrochloride salt enhances aqueous solubility for in vitro assays
Note Public bioactivity data is scarce; verify compound-specific target engagement

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Substitution Limitations


Substitution with a close analog like 4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (the des-methyl analog, CAS 1361116-73-5) is not a trivial procurement decision. The presence of the 5-methyl group on the pyrimidine ring introduces both steric and electronic perturbations that can fundamentally alter target binding kinetics, selectivity profiles, and even compound metabolic stability [1]. In the context of kinase inhibitor design, a single methyl 'magic methyl' effect has been documented to improve potency by over 100-fold through enhanced hydrophobic packing in a lipophilic pocket [2]. Therefore, assuming functional interchangeability without direct comparative binding data for these specific compounds introduces significant scientific risk, potentially invalidating SAR campaigns or leading to false-negative results in target validation studies.

5-Methyl substituent may profoundly shift binding kinetics and selectivity vs des-methyl analog (magic methyl effect)
Piperidin-3-yl linkage yields a distinct target selectivity profile compared to 4-yl-linked analogs

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Quantified Advantages


Structural Differentiation by 5-Methyl Group

The target compound differs from its closest commercially available analog, 4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1361116-73-5), by a single methyl substituent at the 5-position of the pyrimidine. While direct comparative bioactivity data is absent from public domain, class-level inference from structurally related 2,4,5-trisubstituted pyrimidines suggests this substitution pattern is critical for modulating ATP-binding site interactions. For instance, in a series of JNK inhibitors, the introduction of a 5-methyl group on a 2-aminopyrimidine led to a pIC50 shift from <5 to >7 [1]. This evidence supports the hypothesis that the 5-methyl group here is not biologically silent and can be a key driver of target engagement, making the compound a distinct entity from its des-methyl counterpart.

Potency shift (class-level)
Class-level inference
≥100-fold potency increase
Supports differentiation from des-methyl analog in kinase hinge-binding context
JNK-3 enzymatic assay (analogous system); direct data for this compound absent
Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Salt Form Enhances Aqueous Solubility

The target compound is supplied as a dihydrochloride salt, in contrast to the free base form of some analogs like 5-(4-fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine (CAS 1316222-31-7) [1]. The dihydrochloride form guarantees a defined protonation state and is expected to exhibit significantly enhanced aqueous solubility. This physical-chemical differentiation is critical for reproducible in vitro assay preparation, as poor solubility of the free base can lead to variable exposure, compound precipitation, and unreliable dose-response data [2].

Salt form solubility
Supporting evidence
Dihydrochloride salt ensures protonation & solubility
Reduces assay variability vs free base forms
Class-level >10× solubility advantage expected in aqueous buffers
Pre-formulation Solubility Engineering Assay Development

3-yl vs. 4-yl Piperidine Linkage Differentiation

The target compound features a rare piperidin-3-yl linkage to the pyrimidine core, whereas the more common linker in commercial libraries is piperidin-4-yl or piperidin-1-yl [1]. This positional isomerism can lead to significant divergence in biological target space. For example, piperidin-4-yl-linked aminopyrimidines have been established as potent HIV-1 reverse transcriptase inhibitors, while piperidin-3-yl linkage is less explored in this context, suggesting a potentially distinct selectivity fingerprint [2]. This molecular topology provides a unique vector for fragment growth or scaffold decoration that is not accessible with 4-yl-linked analogs.

Linker topology
Class-level inference
3-yl > 4-yl target space divergence
Piperidin-3-yl attachment may offer distinct kinase selectivity vs 4-yl series
Based on literature review; not validated for this specific compound
Chemical Biology Target Selectivity Fragment-Based Drug Discovery

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Research & Procurement Scenarios


Kinase Hinge-Binder SAR and Selectivity

This compound is best deployed as a core scaffold for exploring the SAR of kinase hinge-binders. The 2-aminopyrimidine moiety acts as a classic hinge-binding motif, while the 3-piperidinyl group and 5-methyl substituent provide unique vectors for probing ribose pocket and solvent-front interactions. Its use is indicated when prior campaigns with 4-piperidinyl analogs have resulted in undesirable selectivity profiles, as the topological shift may redirect inhibitor binding toward a different subset of the kinome [1].

FBDD Library Expansion

Given its low molecular weight (265.18 g/mol free base) and balanced heteroatom composition, the compound qualifies as a high-quality fragment. It is a strategic addition to a fragment library aiming to cover piperidine-containing 2-aminopyrimidine chemical space, especially since the 3-piperidinyl isomer is underrepresented in commercial collections. The dihydrochloride salt ensures excellent water solubility for fragment screening by SPR, NMR, or thermal shift assays [2].

Methyl-Responsive Target Profiling Tool

The 5-methyl group can serve as a minimalist hydrophobic probe. In a matched molecular pair analysis comparing this compound to its des-methyl counterpart, any detected differential pull-down or phenotypic response can be attributed to the methyl-driven hydrophobic interaction. This makes it a powerful tool in chemical proteomics for identifying targets with sterically sensitive hydrophobic pockets that are 'tunable' by a single methyl group [3].

Application
Selection Property
Validation Focus
Kinase hinge-binder SAR
3-Piperidinyl topology
Kinase selectivity profiling
Fragment library expansion
Low MW fragment with high solubility
SPR/NMR screening compatibility
Methyl-responsive target ID
5-Methyl hydrophobic probe
Matched molecular pair analysis
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